molecular formula C12H10ClFN4 B5852748 2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5852748
M. Wt: 264.68 g/mol
InChI Key: MAKCGKQFEHKCLU-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a valuable tool for studying oxidative stress.
Biochemical and Physiological Effects:
2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have minimal toxicity and does not have any significant physiological effects. However, its ability to detect ROS in cells has important implications for studying oxidative stress in various biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its high selectivity and sensitivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in cells and tissues. However, one limitation of this compound is its limited stability, which can affect its performance in certain experimental conditions.

Future Directions

There are several future directions for research on 2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more stable derivatives of this compound that can be used in a wider range of experimental conditions. Another area of research is the application of this compound in studying oxidative stress in various disease models, such as cancer and neurodegenerative diseases. Additionally, the use of 2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in combination with other fluorescent probes could lead to the development of more powerful tools for studying biological systems.

Synthesis Methods

The synthesis of 2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction of 2-fluorobenzaldehyde with (6-chloro-2-methyl-4-pyrimidinyl)hydrazine in the presence of a catalyst. This method has been optimized to produce a high yield of the compound.

Scientific Research Applications

2-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound has been shown to have high selectivity and sensitivity for detecting ROS, making it a valuable tool for studying oxidative stress in biological systems.

properties

IUPAC Name

6-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4/c1-8-16-11(13)6-12(17-8)18-15-7-9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,17,18)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKCGKQFEHKCLU-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine

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